An In-Depth Technical Guide to 5-Methyl-1H-indazol-6-ol: A Core Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 5-Methyl-1H-indazol-6-ol: A Core Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive scientific overview of 5-Methyl-1H-indazol-6-ol, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The indazole nucleus is a privileged scaffold in drug discovery, known for a wide array of biological activities.[1][2] This document delves into the physicochemical properties, spectroscopic profile, and plausible synthetic strategies for 5-Methyl-1H-indazol-6-ol. Furthermore, it contextualizes its potential within the broader landscape of pharmacologically active indazole derivatives and provides detailed protocols and safety guidelines for its handling and synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Molecular Profile and Physicochemical Properties
5-Methyl-1H-indazol-6-ol belongs to the indazole family, a class of aromatic nitrogen-containing heterocycles composed of a fused benzene and pyrazole ring.[1] The 1H-tautomer is generally the most thermodynamically stable form.[1] The specific substitution of a methyl group at the 5-position and a hydroxyl group at the 6-position endows this molecule with unique electronic and steric properties that are critical for its interaction with biological targets.
The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methyl group can engage in hydrophobic interactions and influence the overall electronic nature of the aromatic system. These features make it a versatile building block for creating libraries of compounds for screening.
Table 1: Physicochemical Properties of 5-Methyl-1H-indazol-6-ol and Related Analogs
| Property | Value / Description | Source / Basis |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.16 g/mol | - |
| Appearance | Expected to be a solid at room temperature. | Inferred from related solids like 6-Methyl-1H-indazole (Light brown to brown Solid)[3] and 5-Hydroxy-1H-indazole (powder)[4]. |
| Boiling Point | ~359.9 ± 22.0 °C at 760 mmHg | Predicted value for the isomeric 6-Methyl-1H-indazol-5-ol.[5] |
| Density | ~1.3 ± 0.1 g/cm³ | Predicted value for the isomeric 6-Methyl-1H-indazol-5-ol.[5] |
| pKa | ~14.27 ± 0.10 (Predicted, Acidic - NH) | Predicted value for the related 1H-Indazole-5-methanol, 6-methyl-.[6] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | General property of functionalized heterocyclic compounds. |
| CAS Number | Not readily available in public databases. | - |
Spectroscopic Characterization (Predicted)
While experimental spectra for 5-Methyl-1H-indazol-6-ol are not available in the cited literature, a robust prediction of its key spectroscopic features can be made based on established principles and data from structurally similar indazole derivatives.[7][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H and O-H protons, and the methyl group. In a solvent like DMSO-d₆, which facilitates the observation of exchangeable protons:
-
N-H Proton: A broad singlet is expected at a downfield chemical shift (>10 ppm), characteristic of the indazole N-H proton.[7]
-
O-H Proton: A singlet corresponding to the phenolic hydroxyl group, the chemical shift of which would be concentration-dependent.
-
Aromatic Protons: Two singlets are predicted for the protons at the C4 and C7 positions of the indazole ring. The electronic effects of the adjacent methyl and hydroxyl groups will influence their precise chemical shifts.
-
C3 Proton: A singlet in the aromatic region, typically around 8 ppm.[7]
-
Methyl Protons (-CH₃): A sharp singlet is expected around 2.3-2.5 ppm.[9]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the heteroatoms (C6-OH, C3, C7a, C3a) will have characteristic chemical shifts influenced by the electronegativity of oxygen and nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. Key absorption bands are predicted as follows:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
N-H Stretch: A sharp to medium band around 3300-3400 cm⁻¹ is characteristic of the 1H-tautomeric form.[10]
-
C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹ for the methyl group.
-
C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 148. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be detected at m/z 149.[10][11] Characteristic fragmentation may involve the loss of small molecules like CO or HCN from the ring structure.
Synthesis and Reactivity
The synthesis of substituted indazoles can be achieved through various classical and modern organic chemistry methods, often involving cyclization reactions.[2] While a specific, validated synthesis for 5-Methyl-1H-indazol-6-ol is not documented in the provided search results, a plausible synthetic route can be designed based on established methodologies for analogous structures, such as 5-amino-1H-indazol-6-ol.[12]
A common strategy involves constructing the indazole ring from a suitably substituted aniline or related precursor, followed by functional group interconversion. For instance, a route could commence from a substituted nitrotoluene derivative, proceeding through diazotization and cyclization, followed by functionalization to install the hydroxyl group.
Caption: A plausible synthetic workflow for 5-Methyl-1H-indazol-6-ol.
The reactivity of the indazole core is characteristic of an electron-rich aromatic system. It can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing methyl and hydroxyl groups. The nitrogen atoms can also participate in nucleophilic attacks or be alkylated.[10][13]
Biological Activity and Therapeutic Applications
Indazole derivatives are renowned for their diverse and potent pharmacological activities, making them a cornerstone in modern drug discovery.[1][14] They have been successfully developed into drugs for various indications.
-
Anticancer Agents: Many indazole-containing molecules function as kinase inhibitors. For example, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Niraparib is a PARP inhibitor.[1] Derivatives have also been designed to target kinases like FLT3.[15] The 5-methyl-6-ol substitution pattern could serve as a novel scaffold for developing new generations of kinase inhibitors.
-
Neuroprotective and CNS Agents: Indazole derivatives have shown potential in treating neurodegenerative diseases and acting on central nervous system targets.[10]
-
Serotonin Receptor Agonists: The related compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent 5-HT₂ receptor agonist with potential for treating ocular hypertension.[16] This highlights the utility of the indazol-6-ol core in modulating G-protein coupled receptors.
-
Antimicrobial and Anti-inflammatory Activity: Various indazole compounds have been reported to possess antibacterial, antifungal, and anti-inflammatory properties.[10][14]
Caption: Key therapeutic applications stemming from the indazole core structure.
Safety, Handling, and Toxicology
As the toxicological properties of 5-Methyl-1H-indazol-6-ol have not been thoroughly investigated, it must be handled with the utmost care in a laboratory setting, assuming it is potentially hazardous. Safety data for related indazole compounds indicate risks such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[17][18]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[18]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[17] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[18]
-
Ingestion: If swallowed, rinse mouth and call a poison control center or doctor if you feel unwell.[18]
-
Inhalation: Move the person to fresh air.[18]
-
Detailed Experimental Protocol: Plausible Synthesis
This protocol is adapted from established methods for synthesizing structurally related indazoles and represents a plausible, though not experimentally validated, route to 5-Methyl-1H-indazol-6-ol.[12]
Objective: To synthesize 5-Methyl-1H-indazol-6-ol.
Materials:
-
2-Methyl-4-benzyloxy-5-nitroaniline (Starting Material)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Methodology:
Step 1: Diazotization and Cyclization to form 6-Benzyloxy-5-methyl-1H-indazole
-
Dissolve the starting material, 2-Methyl-4-benzyloxy-5-nitroaniline, in a suitable acidic medium (e.g., a mixture of acetic acid and HCl) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically rapid.
-
After the addition is complete, allow the reaction to stir at low temperature for 30-60 minutes to facilitate intramolecular cyclization to the indazole ring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the mixture by adding it to ice water.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield pure 6-Benzyloxy-5-methyl-1H-indazole.
Step 2: Deprotection to 5-Methyl-1H-indazol-6-ol
-
Dissolve the purified product from Step 1 in a suitable solvent such as methanol or ethanol.
-
Transfer the solution to a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Seal the vessel and purge with hydrogen gas (H₂), then maintain a positive pressure of H₂ (e.g., via a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature. The hydrogenolysis of the benzyl ether protecting group will proceed.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, 5-Methyl-1H-indazol-6-ol. Further purification by recrystallization may be performed if necessary.
Conclusion
5-Methyl-1H-indazol-6-ol is a strategically important heterocyclic compound with significant untapped potential. Its structure combines the proven pharmacological utility of the indazole core with functional groups that allow for diverse chemical modifications and targeted biological interactions. While comprehensive experimental data on this specific molecule is sparse, this guide has synthesized information from related analogs to provide a robust profile covering its properties, characterization, synthesis, and potential applications. It serves as a valuable foundational resource for scientists aiming to explore this molecule as a key building block in the development of next-generation therapeutics.
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